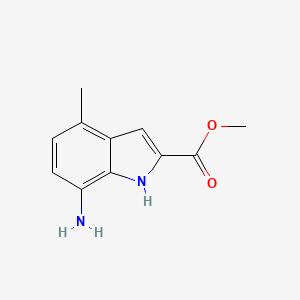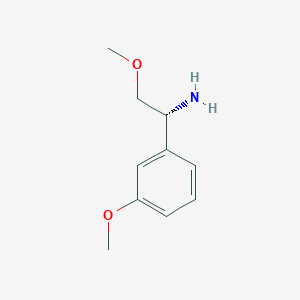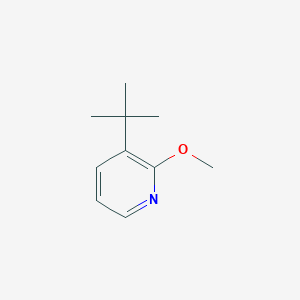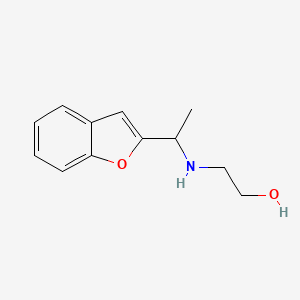
2-Chlorooxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorooxazole-5-carboxamide is a heterocyclic organic compound with the molecular formula C4H3ClN2O2 It is characterized by the presence of a chloro group at the second position and a carboxamide group at the fifth position of the oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorooxazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-chloro-1,3-oxazole-5-carboxylic acid with ammonia or an amine in the presence of a dehydrating agent. This reaction proceeds through the formation of an intermediate amide, which then cyclizes to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chlorooxazole-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The oxazole ring can undergo oxidation or reduction, leading to the formation of different derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted oxazole derivatives
- Oxidized or reduced oxazole compounds
- Carboxylic acids from hydrolysis
Wissenschaftliche Forschungsanwendungen
2-Chlorooxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 2-Chlorooxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with enzymes and proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system under study.
Vergleich Mit ähnlichen Verbindungen
- 2-Chlorooxazole-5-carboxylic acid
- 2-Chloro-1,3-oxazole-5-carboxylate
- 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide
Comparison: 2-Chlorooxazole-5-carboxamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and stability under various conditions.
Eigenschaften
Molekularformel |
C4H3ClN2O2 |
|---|---|
Molekulargewicht |
146.53 g/mol |
IUPAC-Name |
2-chloro-1,3-oxazole-5-carboxamide |
InChI |
InChI=1S/C4H3ClN2O2/c5-4-7-1-2(9-4)3(6)8/h1H,(H2,6,8) |
InChI-Schlüssel |
MHWPFAVXNWLCIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=N1)Cl)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13657789.png)
![4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13657794.png)
![(2S,5R)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4$l^{6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13657800.png)

![tert-Butyl 2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/no-structure.png)




![6-Phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13657837.png)
